N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide
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Overview
Description
N-[(E)-pyridin-4-ylmethylideneamino]octanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an octanamide chain through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]octanamide typically involves the reaction of pyridine-4-carboxaldehyde with octanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-[(E)-pyridin-4-ylmethylideneamino]octanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-pyridin-4-ylmethylideneamino]octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(E)-pyridin-4-ylmethylideneamino]octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxotetrahydrofuran-3-yl)octanamide: Another amide with a different functional group.
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: Compounds with similar structural features but different ring systems.
Uniqueness
N-[(E)-pyridin-4-ylmethylideneamino]octanamide is unique due to its specific combination of a pyridine ring and an octanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C14H21N3O/c1-2-3-4-5-6-7-14(18)17-16-12-13-8-10-15-11-9-13/h8-12H,2-7H2,1H3,(H,17,18)/b16-12+ |
InChI Key |
RYFNJQYYCLXJPZ-FOWTUZBSSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=NC=C1 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=NC=C1 |
solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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